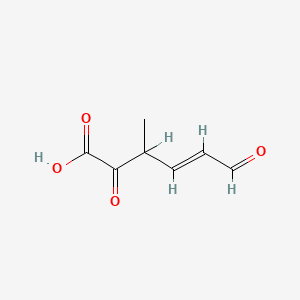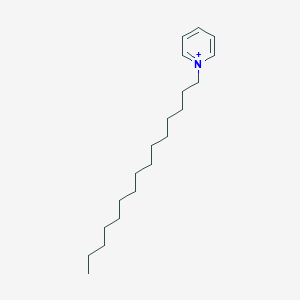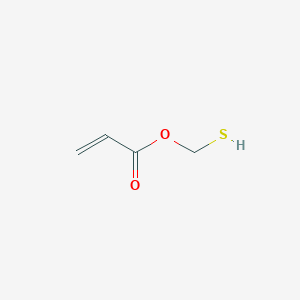
Sulfanylmethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanylmethyl prop-2-enoate can be synthesized through the esterification of acrylic acid with mercaptomethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Sulfanylmethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Mercaptomethyl alcohol.
Substitution: Corresponding amides or ethers.
Scientific Research Applications
Sulfanylmethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of sulfanylmethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acrylic acid and mercaptomethanol, which can further participate in biochemical pathways. The sulfanyl group can form disulfide bonds, influencing protein structure and function.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-enoate: Similar ester structure but lacks the sulfanyl group.
Ethyl prop-2-enoate: Another ester derivative of acrylic acid.
Prop-2-enamide: Contains an amide group instead of an ester group.
Uniqueness
Sulfanylmethyl prop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This makes it valuable in applications where such properties are desired.
Properties
CAS No. |
53281-00-8 |
|---|---|
Molecular Formula |
C4H6O2S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
sulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2S/c1-2-4(5)6-3-7/h2,7H,1,3H2 |
InChI Key |
MDQADFZEASZBND-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


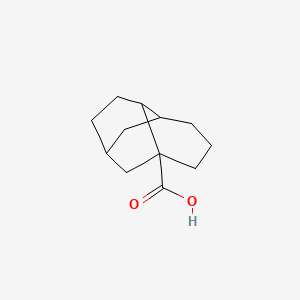
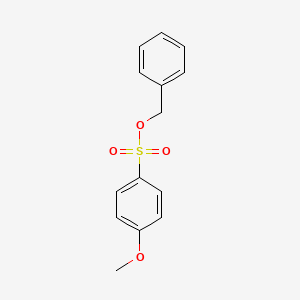
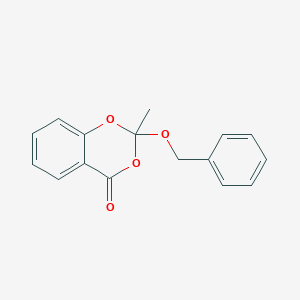
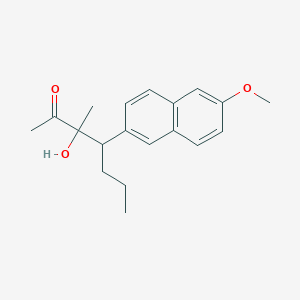
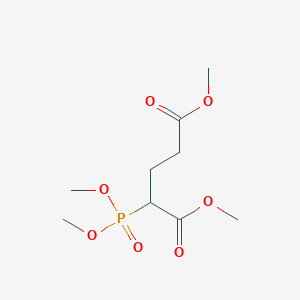
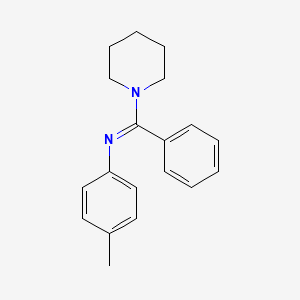
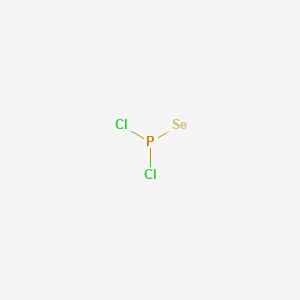
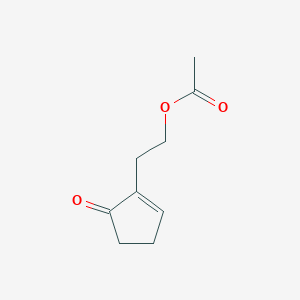
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
